molecular formula C11H24GeO2 B14413735 Methyl 2-(triethylgermyl)butanoate CAS No. 81634-44-8

Methyl 2-(triethylgermyl)butanoate

Cat. No.: B14413735
CAS No.: 81634-44-8
M. Wt: 260.94 g/mol
InChI Key: UCQJCXLLZXZLLJ-UHFFFAOYSA-N
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Description

Methyl 2-(triethylgermyl)butanoate: is an organogermanium compound that features a germanium atom bonded to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl 2-(triethylgermyl)butanoate typically involves the reaction of triethylgermanium chloride with methyl 2-bromobutanoate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the triethylgermanium group replaces the bromine atom on the butanoate ester.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(triethylgermyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The germanium atom can be oxidized to form germanium dioxide derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The triethylgermanium group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.

Major Products:

    Oxidation: Germanium dioxide derivatives.

    Reduction: Methyl 2-(triethylgermyl)butanol.

    Substitution: Various organogermanium compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(triethylgermyl)butanoate is used as a precursor in the synthesis of more complex organogermanium compounds

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of germanium-containing polymers and materials. These materials may have unique electronic and optical properties, making them useful in semiconductor and photonic applications.

Mechanism of Action

The mechanism of action of methyl 2-(triethylgermyl)butanoate in chemical reactions involves the reactivity of the germanium atom and the ester group. The germanium atom can participate in various bonding interactions, while the ester group can undergo hydrolysis, reduction, or substitution reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

    Methyl 2-(trimethylsilyl)butanoate: Similar structure but with a silicon atom instead of germanium.

    Methyl 2-(triethylstannyl)butanoate: Similar structure but with a tin atom instead of germanium.

    Methyl 2-(triethylplumbyl)butanoate: Similar structure but with a lead atom instead of germanium.

Uniqueness: Methyl 2-(triethylgermyl)butanoate is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability profiles, making them valuable in specific synthetic and industrial applications.

Properties

CAS No.

81634-44-8

Molecular Formula

C11H24GeO2

Molecular Weight

260.94 g/mol

IUPAC Name

methyl 2-triethylgermylbutanoate

InChI

InChI=1S/C11H24GeO2/c1-6-10(11(13)14-5)12(7-2,8-3)9-4/h10H,6-9H2,1-5H3

InChI Key

UCQJCXLLZXZLLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)[Ge](CC)(CC)CC

Origin of Product

United States

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